![molecular formula C12H12N2O2 B15163166 (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is a chemical compound that belongs to the class of azepines. Azepines are heterocyclic compounds containing a seven-membered ring with one nitrogen atom. This compound is characterized by the presence of a methoxyimino group and a methyl group attached to the benzo[b]azepine core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one typically involves the following steps:
Formation of the Azepine Ring: The azepine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyimino Group: The methoxyimino group can be introduced through a reaction with methoxyamine hydrochloride under basic conditions.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyimino group, leading to the formation of oxime derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.
Major Products
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azepine derivatives.
Aplicaciones Científicas De Investigación
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one involves its interaction with specific molecular targets and pathways. The methoxyimino group can form hydrogen bonds with target proteins, affecting their function. The compound may also interact with enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This is an isomer of the compound with a different configuration of the methoxyimino group.
3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the (Z) configuration, leading to different chemical properties.
5-Methyl-1H-benzo[b]azepin-2(3H)-one: This compound lacks the methoxyimino group, leading to different reactivity and applications.
Uniqueness
(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one is unique due to its specific configuration and the presence of both the methoxyimino and methyl groups
Propiedades
Fórmula molecular |
C12H12N2O2 |
|---|---|
Peso molecular |
216.24 g/mol |
Nombre IUPAC |
3-(methoxyamino)-5-methyl-1-benzazepin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-8-7-11(14-16-2)12(15)13-10-6-4-3-5-9(8)10/h3-7H,1-2H3,(H,13,14,15) |
Clave InChI |
FYILOUNFMNWLHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C=CC=CC2=NC(=O)C(=C1)NOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Methyl(4-nitrophenyl)amino]acetaldehyde](/img/structure/B15163105.png)
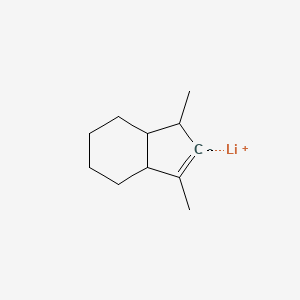
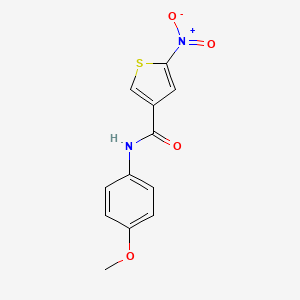

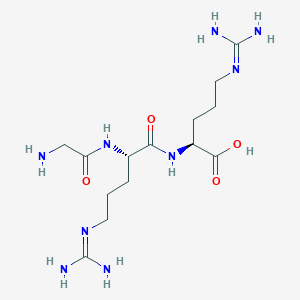
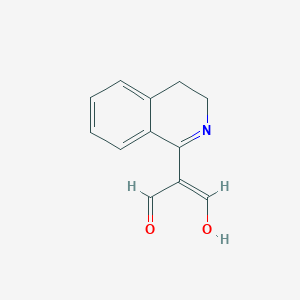
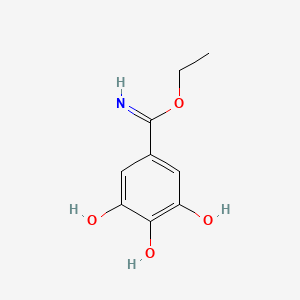
![N,N'-(Butane-1,4-diyl)bis[N-(3-hydroxypropyl)octadecanamide]](/img/structure/B15163138.png)
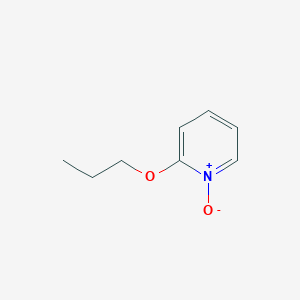
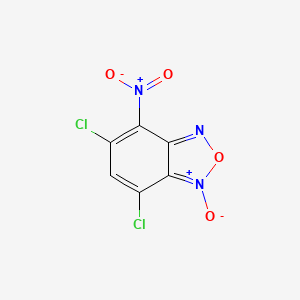

![7,9-Dioxa-8lambda~6~-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15163159.png)
![Phenol, 4-bromo-2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-](/img/structure/B15163160.png)
